1-Amino-3-pentylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

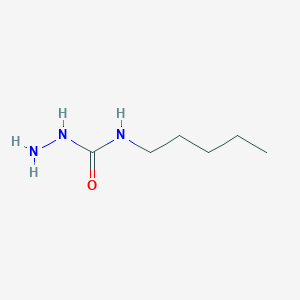

1-Amino-3-pentylurea is a chemical compound with the molecular formula C6H15N3O and a molecular weight of 145.20 . It is used for research and development .

Synthesis Analysis

The synthesis of 1-Amino-3-pentylurea and similar compounds is a topic of interest in the field of organic chemistry. One approach involves the use of phosphonylaminium salts for the synthesis of novel mixed n-alkylphosphonate diesters or amino acid-derived n-alkylphosphonamidates . Another method involves the molecular modification of ®-selective ω-transaminase from Aspergillus terreus (AtTA) to allow asymmetric reductive amination of 4-hydroxy-2-butanone, producing ®-3-amino-1-butanol .Physical And Chemical Properties Analysis

Amino acids, which 1-Amino-3-pentylurea is a derivative of, are known to have certain physical and chemical properties. They are colorless, crystalline solids with high melting points greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Wissenschaftliche Forschungsanwendungen

Enzyme-Catalyzed Synthesis

Innovative methods involving amino-epoxy supports on magnetic nanoparticles have been employed for immobilizing enzymes. These supports exhibit significant anionic exchange power and abundant epoxy groups, contributing to the effective catalysis of certain synthesis reactions, such as the formation of 1,3-dibutylurea from ethylene carbonate and butylamine. This approach marks a novel class of heterogeneous catalysts in enzyme-catalyzed reactions. The catalysts in these methods are highly recoverable and magnetically separable, showcasing the potential for sustainable and efficient synthesis processes Liu et al., 2014.

Cancer Treatment Research

1-Amino-3-pentylurea derivatives, specifically 1,3,4-thiadiazole compounds, have shown potential in cancer treatment. These compounds inhibit the enzyme glutaminase 1 (GLS1), which is involved in glutamine metabolism, a critical process in many cancer cells. The dependency of certain cancer cells on glutamine metabolism makes them sensitive to changes in glutamine levels, and thus, targeting this pathway can be an effective therapeutic strategy. GLS1 inhibitors like these derivatives offer potential in treating various forms of cancer, either as monotherapy or in combination with other anticancer agents Abdel-Magid, 2016.

Microbial Engineering for Biofuel Production

Engineering microbial strains for the production of chemical isomers like 2-methyl-1-butanol and 3-methyl-1-butanol from amino acid substrates is another notable application. These isomers are valuable as potential biofuels. Although current production levels are not yet practical for industrial applications, the ongoing advancements in metabolic engineering hold significant promise for enhancing production efficiency Cann & Liao, 2009.

Conformationally Restricted Glutamic Acid Analogs

The design and synthesis of conformationally restricted analogues of α-amino acids are critical in medicinal chemistry research. For instance, 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, a novel conformationally restricted (S)-glutamic acid (Glu) analogue, was created to mimic the folded Glu conformation. These analogues can be significant in the development of new therapeutic agents, though their biological affinity and efficacy vary widely and require thorough evaluation Bunch et al., 2003.

Zukünftige Richtungen

The future directions in the research and development of 1-Amino-3-pentylurea and similar compounds could involve the design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives . This could include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

Eigenschaften

IUPAC Name |

1-amino-3-pentylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c1-2-3-4-5-8-6(10)9-7/h2-5,7H2,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFMFYJXDUTRFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-pentylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B3011729.png)

![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3011732.png)

![(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B3011734.png)

![3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3011736.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3011740.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine](/img/structure/B3011742.png)

![N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3011743.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3011744.png)

![N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3011752.png)